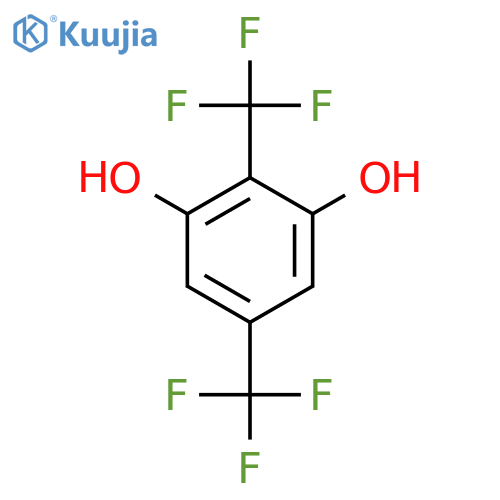Cas no 1807103-32-7 (1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene)

1807103-32-7 structure
商品名:1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene
CAS番号:1807103-32-7
MF:C8H4F6O2
メガワット:246.106583595276
CID:4794275
1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene 化学的及び物理的性質
名前と識別子
-
- 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene
-
- インチ: 1S/C8H4F6O2/c9-7(10,11)3-1-4(15)6(5(16)2-3)8(12,13)14/h1-2,15-16H
- InChIKey: BLACTVBWYFRYRY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(C(F)(F)F)=CC=1O)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 40.5
1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003772-1g |
1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene |
1807103-32-7 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
1807103-32-7 (1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
